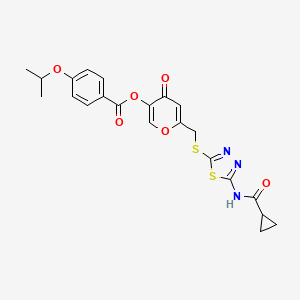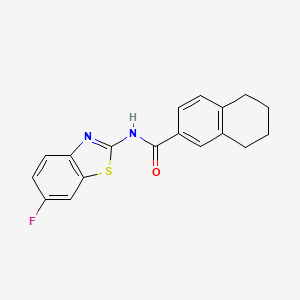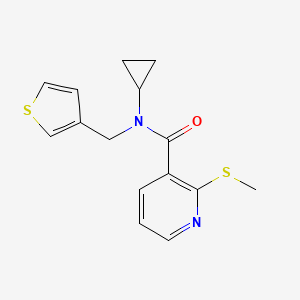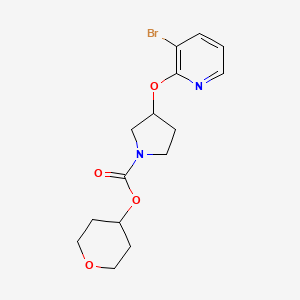
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: 4-isopropoxybenzoic acid or its derivatives.
Conditions: Esterification under acidic conditions.
Industrial Production Methods
The industrial-scale synthesis typically mirrors the laboratory synthetic routes but is optimized for efficiency, cost, and safety. Use of continuous flow reactors, automated control of reaction conditions, and purification techniques like crystallization and chromatography ensure high yield and purity.
Preparation Methods
Reagents: Cyclopropanecarboxylic acid chloride.
Conditions: Carried out under anhydrous conditions using a base like triethylamine to neutralize the formed HCl.
Step 3: Formation of the pyran ring
Reagents: A suitable enone and a 1,3-diketone.
Conditions: Acidic or basic catalysts under reflux.
Step 4: Coupling of the thiadiazole and pyran fragments
Reagents: Use of a linking agent such as thioether.
Conditions: Mild heating in the presence of a base.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various reactions due to the diverse functional groups present:
Oxidation: The thiadiazole and pyran rings can be subjected to oxidation using agents like potassium permanganate.
Reduction: The ketone group in the pyran ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
The compound serves as a precursor for the synthesis of other complex organic molecules, enabling the exploration of novel reaction mechanisms and pathways.
Biology
In biological research, this compound can act as a probe for studying enzyme-substrate interactions due to its intricate structure and functional group diversity.
Medicine
In medicinal chemistry, the compound's structure is investigated for potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
The compound finds applications in the development of advanced materials with unique properties, such as catalysts or polymers with specific functionalities.
Mechanism of Action
The compound exerts its effects through several molecular pathways:
Enzyme Inhibition: The compound can bind to active sites of enzymes, inhibiting their activity. This mechanism is crucial in medicinal applications where enzyme inhibition is a therapeutic goal.
Receptor Binding: It can interact with cell surface receptors, modulating signal transduction pathways.
Redox Reactions: The thiadiazole and pyran rings can participate in redox reactions, impacting cellular oxidative stress levels.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as 1,3,4-thiadiazole derivatives or pyran derivatives, 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-isopropoxybenzoate stands out due to the presence of all three moieties in one molecule. This unique combination enhances its reactivity and broadens its range of applications.
Similar Compounds
1,3,4-thiadiazole-2-thiol
4-oxo-4H-pyran-3-carboxylates
Cyclopropanecarboxamides
Isopropoxybenzoates
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S2/c1-12(2)30-15-7-5-14(6-8-15)20(28)31-18-10-29-16(9-17(18)26)11-32-22-25-24-21(33-22)23-19(27)13-3-4-13/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAADKMWBJWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2681017.png)
![1-[(4-Bromophenyl)sulfonyl]-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2681018.png)


![1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2681027.png)

![(3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2681030.png)
![6-Cyclopropyl-2-[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2681031.png)
![N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2681033.png)
![6,7-dichloro-4-(4-chlorophenyl)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2681034.png)

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)but-2-ynamide](/img/structure/B2681037.png)
![Tert-butyl 3-[(butan-2-yl)amino]propanoate](/img/structure/B2681038.png)
